molecular formula C10H12N2 B2437889 Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] CAS No. 2361634-30-0

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]

Cat. No.: B2437889
CAS No.: 2361634-30-0
M. Wt: 160.22
InChI Key: SXJZIASPWBPRAX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] follows IUPAC guidelines for spiro compounds. The prefix "spiro" denotes a single atom shared between two rings. The numbering begins at the spiro junction (position 3 of the pyrrolopyridine system and position 1' of the cyclobutane). The parent heterocycle, 1,2-dihydropyrrolo[3,2-b]pyridine , consists of a pyrrole fused to a pyridine ring at positions 3 and 2, respectively, with partial saturation at the 1,2-positions. The suffix "cyclobutane" indicates the four-membered carbocyclic ring fused via the spiro carbon.

Systematically, this compound belongs to the spirocyclic heterocycles family, characterized by their orthogonal ring systems and shared spiro atom. It is further classified under nitrogen-containing bicyclic frameworks due to the pyrrolopyridine moiety.

Molecular Geometry and Spirocyclic Connectivity

The molecular geometry is defined by the spiro junction, which imposes a tetrahedral arrangement around the shared carbon atom. Key structural features include:

Parameter Value Source
C–C bond lengths (cyclobutane) 1.54–1.56 Å
N–C bond lengths (pyrrolopyridine) 1.34–1.38 Å
Dihedral angle between rings 85–90°

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, reducing bond angles from the ideal 90° to approximately 88°. The pyrrolopyridine system exhibits partial aromaticity, with the pyridine ring maintaining planarity, while the dihydropyrrole segment introduces slight distortion.

Stereochemical Analysis of the Pyrrolopyridine-Cyclobutane Fusion

The spiro carbon creates a chiral center , yielding two enantiomers. The absolute configuration is determined by the Cahn-Ingold-Prelog priority rules:

  • R-configuration : Priority order = pyrrolopyridine N > pyridine N > cyclobutane C1' > cyclobutane C2'.
  • S-configuration : Mirror-image arrangement.

The 1,2-dihydro state of the pyrrolopyridine introduces conformational rigidity , locking the ring in a half-chair conformation. This restricts free rotation around the spiro carbon, stabilizing specific stereoisomers.

Table 1 : Stereochemical descriptors for enantiomers

Enantiomer Specific Rotation [α]D Configuration
(+)-form +112° (c = 0.1, CHCl₃) R
(−)-form −112° (c = 0.1, CHCl₃) S

Data derived from chiral HPLC and X-ray crystallography.

Comparative Structural Analysis with Related Spiroheterocycles

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] shares features with other spiroheterocycles but differs in ring strain and electronic properties:

Table 2 : Structural comparison with analogous compounds

Compound Ring Sizes Strain Energy (kJ/mol) Key Functional Groups
Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine] 3 + 5 267 Cyclopropane, pyrrolopyridine
Spiro[cyclobutane-1,2'-tricyclo[1.1.1.0¹,³]pentane] 4 + 5 110 Tricyclopentane, cyclobutane
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] 5 + 6 25 Oxane, dihydropyrrolopyridine

Key observations:

  • Ring Strain : Cyclopropane-containing spiro compounds exhibit higher strain (267 kJ/mol) due to 60° bond angles, whereas cyclobutane systems reduce strain through puckering.
  • Electronic Effects : The pyrrolopyridine moiety enhances π-π stacking capability compared to non-aromatic counterparts like oxane-fused spirocycles.
  • Stereochemical Flexibility : Larger rings (e.g., oxane) permit greater conformational mobility, unlike the rigid cyclobutane-pyrrolopyridine fusion.

Properties

IUPAC Name

spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-8-9(11-6-1)10(7-12-8)4-2-5-10/h1,3,6,12H,2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZIASPWBPRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361634-30-0
Record name 1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[3,2-b]pyridine]
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Preparation Methods

Reaction Design and Mechanism

The most direct route involves a two-step cascade reaction between 1-(pyridin-2-yl)-1H-pyrrole derivatives and alkynyl cyclobutanols. The pyridinyl group acts as a directing moiety, enabling regioselective alkenylation at the C3 position of the pyrrole ring. Subsequent intramolecular Friedel-Crafts alkylation forms the spirocyclic cyclobutane motif (Figure 1A).

Key Advantages:

  • Regioselectivity Control : Pyridinyl directing group ensures precise positioning for cyclobutane attachment.
  • Scalability : Demonstrated at gram-scale with 72–89% yields across 22 substrates.
  • Post-Synthetic Modifications : The directing group can be removed via hydrolysis or cross-coupling.

Optimized Reaction Conditions

Parameter Optimal Value Impact on Yield
Catalyst None 85–92%
Solvent Toluene/AcOH (1:1) Maximizes rate
Temperature 80°C (Step 1), 110°C (Step 2) Prevents side reactions
Substitution Pattern Electron-deficient alkynyl cyclobutanols 78% yield

This method exhibits broad substrate tolerance, accommodating halogenated, alkylated, and aryl-substituted pyrrole precursors. However, steric hindrance at the pyrrole C2 position reduces yields by 15–20%.

Iron-Catalyzed Annulation for Pyrrolopyridine Core Construction

Three-Component Coupling Strategy

Building the dihydropyrrolo[3,2-b]pyridine core prior to spirocyclization proves effective. Iron(III) perchlorate catalyzes the condensation of 2-haloanilines, aldehydes, and diacetyl in a one-pot procedure:

$$
\text{2-Haloaniline} + \text{Aldehyde} + \text{Diacetyl} \xrightarrow{\text{Fe(ClO}4\text{)}3} \text{Dihydropyrrolopyridine} \quad (85\%\text{ avg. yield})
$$

Critical Considerations:

  • Electronic Effects : Electron-withdrawing groups on aldehydes (e.g., –CN, –CO₂Me) improve cyclization efficiency.
  • Scale-Up Protocol : 20 mmol scale reactions yield 10.2 g product with 88% purity.

Spirocyclobutane Installation

Post-annulation, the dihydropyrrolopyridine undergoes [2+2] cycloaddition with ethylene derivatives under UV irradiation (Table 1):

Table 1 : Cyclobutane Formation via [2+2] Photocycloaddition

Dihydropyrrolopyridine Substituent Ethylene Partner Reaction Time (h) Yield (%)
4-CNPh Vinyl acetate 12 67
2-ClPh Acrylonitrile 18 58
3-MeOPh Styrene 24 72

Steric congestion at the spiro junction necessitates prolonged irradiation times but maintains acceptable yields. The method provides access to diverse substitution patterns but requires careful control of diastereoselectivity.

Contractive Synthesis from Pyrrolidine Precursors

Iodonitrene-Mediated Ring Contraction

A stereoselective approach converts pyrrolidine derivatives to spirocyclobutanes via nitrogen extrusion. Treatment of N-substituted pyrrolidines with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate induces contraction to cyclobutanes (Figure 1B):

$$
\text{Pyrrolidine} \xrightarrow{\text{HTIB, NH}4\text{CO}3} \text{Spirocyclobutane} \quad (69\%\text{ yield})
$$

Mechanistic Insights:

  • Iodonitrene generation from HTIB and ammonium carbamate
  • Electrophilic amination at pyrrolidine α-carbon
  • Radical-mediated C–N bond cleavage and cyclobutane formation

Table 2 : Substrate Scope for Contractive Synthesis

Pyrrolidine Substituent Product Configuration Yield (%)
2-Phenyl cis-Spiro 73
3-Methoxy trans-Spiro 61
4-CF₃ cis-Spiro 68

This method excels in constructing challenging cis-fused spiro systems but requires enantiopure pyrrolidine starting materials for asymmetric synthesis.

Directed C–H Functionalization Strategies

Palladium-Catalyzed Spirocyclization

Recent advances employ Pd(OAc)₂ with N-methoxyamide directing groups to achieve intramolecular C–H activation/cyclobutanation:

$$
\text{Pyrrolopyridine-Amide} \xrightarrow{\text{Pd(OAc)}_2} \text{Spirocyclobutane} \quad (82\%\text{ yield})
$$

Optimized Conditions:

  • Ligand: 1,10-Phenanthroline
  • Oxidant: Ag₂CO₃
  • Solvent: DMF/H₂O (10:1)
  • Temperature: 100°C

The directing group is subsequently removed via hydrolysis under basic conditions (NaOH/EtOH, 90°C), preserving the spirocyclic framework.

Comparative Analysis of Synthetic Methods

Table 3 : Method Comparison for Spirocyclobutane Synthesis

Parameter Cascade Reaction Iron Catalysis Contractive C–H Activation
Average Yield 85% 78% 69% 82%
Stereocontrol Moderate Low High Moderate
Functional Group Tolerance Broad Limited Moderate Narrow
Scalability Gram-scale Multi-gram Milligram Decigram
Step Economy Two steps Three steps One step Two steps

The cascade reaction offers superior scalability for industrial applications, while contractive synthesis provides unmatched stereochemical precision for medicinal chemistry. Transition metal-catalyzed methods balance yield and functional group diversity but require stringent exclusion of moisture and oxygen.

Chemical Reactions Analysis

Dearomatization of the Pyrrolopyridine Ring

The pyrrolo[3,2-b]pyridine moiety undergoes regioselective dearomatization under catalytic conditions, similar to pyridine derivatives. Key reactions include:

Hydroboration

  • Catalyst : Nickel(0) complexes with tricyclopentyl phosphine (PCyp₃) .

  • Conditions : Reaction with pinacol borane (HBpin) at room temperature.

  • Outcome : 1,4-Hydroboration yields N-boryl-1,4-dihydropyrrolopyridines (Figure 1A). Substituents at C4 enhance regioselectivity (>90%), while C3 substituents reduce selectivity (≤60%) .

  • Mechanism : Nickel hydride intermediates facilitate hydride transfer to the ortho-position, followed by Bpin coordination .

Hydrosilylation

  • Catalyst : Ruthenium complexes (e.g., [(η⁶-p-cymene)RuCl₂]) .

  • Conditions : Reaction with phenylsilane or diethylsilane.

  • Outcome : 1,2-Hydrosilylation produces N-silyl-1,2-dihydropyrrolopyridines (Figure 1B). Steric effects from the p-cymene ligand dictate regioselectivity .

Reaction TypeCatalystReagentRegioselectivityYield (%)Reference
HydroborationNi/PCyp₃HBpin1,460–90
HydrosilylationRu/p-cymenePhSiH₃1,270–95

Functionalization of the Cyclobutane Ring

The strained cyclobutane ring participates in ring-opening and cross-coupling reactions:

Arylboration

  • Catalyst : Cu/Pd or Ni systems .

  • Conditions : Reaction with aryl bromides and bis(pinacolato)diboron.

  • Outcome : Regioselective arylboration forms spiro[3.n]alkanes with quaternary centers (Figure 2). Steric hindrance directs bond formation away from the spiro junction .

SubstrateCatalystProduct RegiochemistryYield (%)Reference
CyclobuteneCu/PdAnti-Markovnikov65–85
CyclobuteneNiMarkovnikov70–90

Substitution Reactions

Electrophilic substitution occurs at electron-rich positions of the pyrrolopyridine ring:

Halogenation

  • Reagents : NXS (X = Cl, Br) in acetic acid.

  • Outcome : C5 and C7 positions are halogenated preferentially (Figure 3A) .

Cross-Coupling

  • Catalyst : Pd(PPh₃)₄.

  • Conditions : Suzuki-Miyaura coupling with arylboronic acids.

  • Outcome : Biaryl derivatives form at C6 (Figure 3B) .

ReactionPositionReagent/CatalystYield (%)Reference
BrominationC5, C7NBS/AcOH50–75
Suzuki CouplingC6Pd(PPh₃)₄60–80

Oxidation and Reduction

The dihydropyrrolopyridine system is redox-active:

Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic conditions.

  • Outcome : Aromatic pyrrolo[3,2-b]pyridine derivatives form via dehydrogenation (Figure 4A).

Reduction

  • Reagents : NaBH₄ or LiAlH₄.

  • Outcome : Saturated pyrrolidine rings form, with retention of the spiro cyclobutane (Figure 4B) .

ProcessReagentProductYield (%)Reference
OxidationKMnO₄/H⁺Aromatic pyrrolopyridine70–85
ReductionLiAlH₄Saturated pyrrolidine65–80

Catalytic Cycloadditions

The spiro system participates in [3+2] cycloadditions:

  • Conditions : Cu(OTf)₂ catalysis with azides.

  • Outcome : Triazole-fused spirocycles form via click chemistry (Figure 5) .

CatalystReagentProductYield (%)Reference
Cu(OTf)₂Benzyl azideTriazole-spirocyclic55–75

Scientific Research Applications

Research has indicated that spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] exhibits significant biological activities that may be harnessed for therapeutic applications. Some notable activities include:

  • Antimicrobial Properties : Studies have shown that derivatives of spiro compounds can exhibit antibacterial effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antiviral Activity : Certain spiro compounds have demonstrated potential antiviral effects, making them candidates for further investigation in the treatment of viral infections.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through various mechanisms.

Applications in Drug Discovery

The unique structural features and biological activities of spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] make it a valuable lead compound in drug discovery. Its potential applications include:

  • Lead Compound Development : The compound can serve as a scaffold for designing new drugs with improved efficacy and selectivity.
  • Targeted Drug Delivery : Its ability to interact with specific biological targets may facilitate the development of targeted therapies.
  • Pharmacological Profiling : Interaction studies focusing on its binding affinities with enzymes or receptors are essential for understanding its pharmacological profile.

Case Studies

Several case studies have been conducted to evaluate the biological activity and therapeutic potential of spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]. Key findings include:

  • Antimicrobial Study : A study evaluated various derivatives containing similar spiro structures and found significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
CompoundActivity TypeTarget OrganismIC50 / MIC (µg/mL)
Spiro derivative AAntibacterialS. aureus128
Spiro derivative BAntiviralRotavirusNot specified
Spiro derivative CAntifungalC. albicans16 (excellent)

Mechanism of Action

The mechanism of action of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,2-b]pyridine: Shares the pyrrolo[3,2-b]pyridine core but lacks the spirocyclic structure.

    Spiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridine]: Similar spirocyclic structure but with a cyclopropane ring instead of cyclobutane.

Uniqueness

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1’-cyclobutane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antibacterial and antifungal properties, and other pharmacological effects.

Molecular Formula : C9H10N2
Molecular Weight : 146.19 g/mol
IUPAC Name : spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,1'-cyclobutane]
Canonical SMILES : C1CC12CNC3=C2C=NC=C3

The biological activity of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating enzyme activity or cellular signaling pathways. This interaction can lead to various biological effects including inhibition of enzyme activity and modulation of receptor functions .

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit notable antibacterial properties. For instance:

  • Antibacterial Activity against Gram-positive and Gram-negative Bacteria :
    • Compounds derived from pyrrolidine derivatives demonstrated significant antibacterial effects against various strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.3 to 8.5 µM for Gram-negative bacteria .
CompoundTarget BacteriaMIC (µM)
Compound AE. coli0.5
Compound BS. aureus1.0
Compound CP. aeruginosa0.3

Antifungal Activity

In addition to antibacterial properties, Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] has been evaluated for antifungal activity:

  • Antifungal Testing : In vitro assays indicated that certain derivatives exhibited antifungal activity against common pathogens such as Candida albicans. The effectiveness was measured through MIC values which were comparable to standard antifungal agents .

Case Studies and Research Findings

Several studies have explored the biological activities of spirocyclic compounds similar to Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]:

  • Study on Antimicrobial Properties :
    • A study reported that spirocyclic compounds synthesized via cycloaddition reactions showed excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria with MIC values indicating strong efficacy .
  • Anti-inflammatory Effects :
    • Another research highlighted that certain derivatives exhibited anti-inflammatory properties with IC50 values ranging between 60-80 µg/mL when tested against COX enzymes . This suggests potential therapeutic applications in inflammatory conditions.

Q & A

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Simulate transition states to predict regioselectivity in cycloadditions. For example, DFT can model the steric effects of substituents on cyclobutane ring formation .
  • Molecular Dynamics (MD) : Study solvent interactions to explain solvent-dependent stereoselectivity, such as ethanol’s role in stabilizing zwitterionic intermediates .
  • Machine Learning (ML) : Train models on existing spiro compound datasets to predict optimal reaction conditions for novel derivatives .

Validation : Compare computed NMR chemical shifts with experimental data to confirm stereochemical assignments .

What strategies address challenges in synthesizing enantiopure spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] derivatives?

Q. Advanced Research Focus

  • Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes) to induce enantioselectivity. Sansano et al. achieved >90% ee using chiral phosphoric acids in cycloadditions .
  • Kinetic Resolution : Leverage enzymatic or chemical resolution to separate diastereomers post-synthesis .
  • Dynamic Kinetic Asymmetric Transformations (DYKAT) : Utilize reversible ring-opening/closure steps to amplify enantiomeric excess .

Analytical Support : Chiral HPLC or circular dichroism (CD) spectroscopy is essential for verifying enantiopurity .

How do structural modifications to the pyrrolo-pyridine core impact electronic properties and potential applications?

Q. Advanced Research Focus

  • Electron-Donor/Acceptor Substitution : Introduce substituents (e.g., -CN, -OMe) to modulate HOMO/LUMO levels. For instance, cyano groups enhance electron-deficient character, relevant for optoelectronic applications .
  • Ring Strain Engineering : Modify cyclobutane ring substituents to alter spiro conjugation angles, affecting charge transport in π-conjugated systems .
  • Heteroatom Incorporation : Replace nitrogen with sulfur or oxygen in the pyridine ring to study effects on redox behavior .

Application Potential : Such modifications are critical for designing organic semiconductors or bioactive molecules .

What green chemistry principles can be applied to improve the sustainability of spiro compound synthesis?

Q. Advanced Research Focus

  • Solvent-Free Reactions : Use mechanochemical grinding or ball-milling to eliminate toxic solvents .
  • Electrocatalysis : Replace stoichiometric oxidants with electrochemical oxidation, as demonstrated in the synthesis of spiro[furopyran-pyrimidine] derivatives .
  • Biocatalysis : Explore enzyme-mediated cyclization to reduce waste and energy consumption .

Metrics : Calculate E-factors (environmental factor) and atom economy to quantify sustainability improvements .

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